REACTION_SMILES
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[OH2:11].[SH:1][CH2:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][C:8](=[O:9])[OH:10]>>[S:1]1[CH2:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][C:8]1=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(CS)C(=O)O
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Name
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Type
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product
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Smiles
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O=C1CC(C(=O)O)CS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |